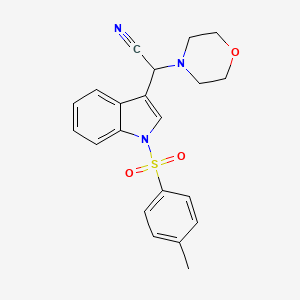

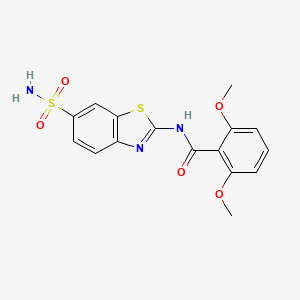

![molecular formula C7H4BrNO B2643237 7-Bromofuro[3,2-c]pyridine CAS No. 603300-96-5](/img/structure/B2643237.png)

7-Bromofuro[3,2-c]pyridine

Übersicht

Beschreibung

7-Bromofuro[3,2-c]pyridine is a chemical compound with the CAS Number: 603300-96-5 . It has a molecular weight of 198.02 .

Molecular Structure Analysis

The molecular structure of this compound consists of a furo[3,2-c]pyridine core with a bromine atom attached at the 7-position . The molecular weight is 198.02 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.02 . The physical form and storage conditions of related compounds suggest that it may be a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

7-Bromofuro[3,2-c]pyridine serves as a critical starting material in the synthesis of various heterocyclic compounds. It's particularly useful for creating dibromo derivatives and other substituted products. For instance, bromination reactions have led to 2,3-dibromo derivatives, while nitration processes have produced 2-nitro-3-bromo compounds (Yamaguchi, Awajima, Hirai, Yokoyama, & Shiotani, 1998). Similarly, Shiotani et al. (1999) reported the synthesis of difuro[3,2-c:3′,2′-e]pyridine, a new tricyclic heterocycle, using this compound. This compound was further modified through bromination, nitration, formylation, and other reactions to generate a range of derivatives (Shiotani, Yamaguchi, Kurosaki, Yokoyama, & Hirai, 1999).

Inhibitory Activity Against Ser/Thr Kinases

In biochemical research, derivatives of this compound have shown potential as inhibitors of Ser/Thr kinases. The synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, derived from this compound, demonstrated significant inhibitory activity against a series of Ser/Thr kinases. Specifically, one compound exhibited an IC50 value of 49 nM, indicating potent inhibitory activity and specificity towards CLK1 kinase (Deau, Loidreau, Marchand, Nourrisson, Loaëc, Meijer, Levacher, & Besson, 2013).

Crystal Structure and Molecular Geometry

Investigations into the molecular geometry and crystal structure of derivatives of this compound have been conducted. These studies focus on understanding the compound's solid-state structure, intermolecular interactions, and molecular geometry. For example, Rodi et al. (2013) examined the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a derivative of this compound, to understand its molecular geometry and intermolecular interactions in the crystal packing (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).

Modular Synthesis Approach

This compound is also central in developing new synthetic methodologies. Urban et al. (2006) created a novel modular approach for preparing 6-substituted pyridin-2-yl C-nucleosides, a process that involved the addition of 2-lithio-6-bromopyridine to specific intermediates. This methodology demonstrated the versatility and efficiency of using this compound derivatives in organic synthesis (Urban, Pohl, Klepetářová, & Hocek, 2006).

Safety and Hazards

The safety data sheet for a related compound, 3-Bromofuro[3,2-b]pyridine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

7-bromofuro[3,2-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMYOTFMNBWDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=NC=C21)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

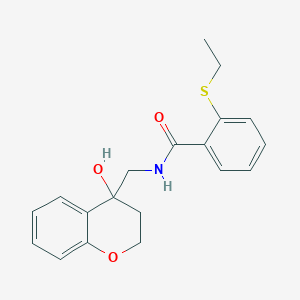

![2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2643155.png)

![1-ethyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2643162.png)

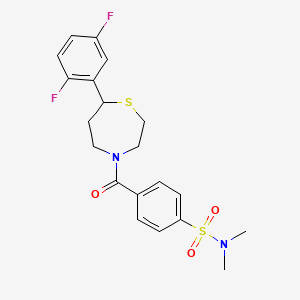

![6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2643163.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2643168.png)

![3-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2643171.png)